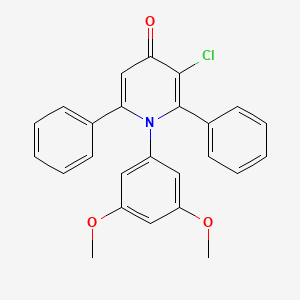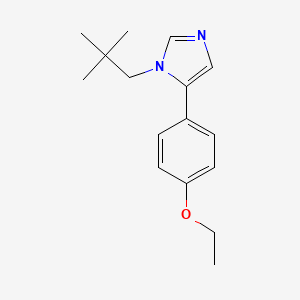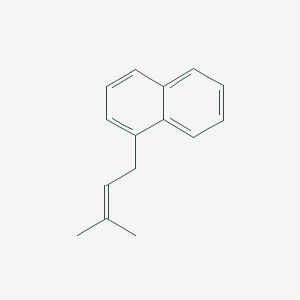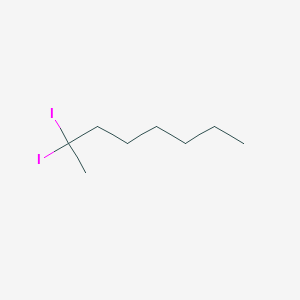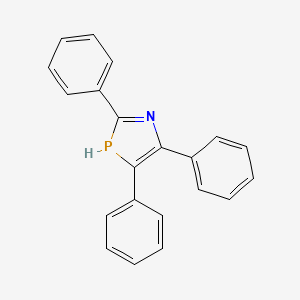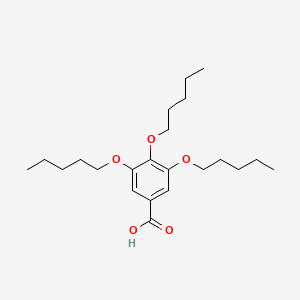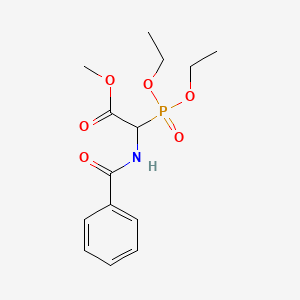![molecular formula C23H34N2O2 B14288515 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine CAS No. 121554-34-5](/img/structure/B14288515.png)
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of octyloxy and pentyloxy substituents attached to the phenyl and pyrimidine rings, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Octyloxy and Pentyloxy Groups: The octyloxy and pentyloxy groups can be introduced through nucleophilic substitution reactions. For example, the phenyl ring can be functionalized with a pentyloxy group using a Williamson ether synthesis, where pentyloxy halide reacts with phenol in the presence of a base. Similarly, the pyrimidine ring can be functionalized with an octyloxy group using a similar approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyloxy or pentyloxy groups can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., RSH), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, thiolated derivatives, aminated derivatives
Scientific Research Applications
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of advanced materials, such as liquid crystals, polymers, and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
4-(Octyloxy)phenyl 4-(pentyloxy)benzoate: Similar in structure but with a benzoate instead of a pyrimidine ring.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A bicyclic pyrimidine derivative with different substituents.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A pyrazolo-pyrimidine derivative with nitro and amino groups.
Uniqueness
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine is unique due to its specific combination of octyloxy and pentyloxy substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
121554-34-5 |
|---|---|
Molecular Formula |
C23H34N2O2 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
5-octoxy-2-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C23H34N2O2/c1-3-5-7-8-9-11-17-27-22-18-24-23(25-19-22)20-12-14-21(15-13-20)26-16-10-6-4-2/h12-15,18-19H,3-11,16-17H2,1-2H3 |
InChI Key |
XOILUCSJTXOMTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


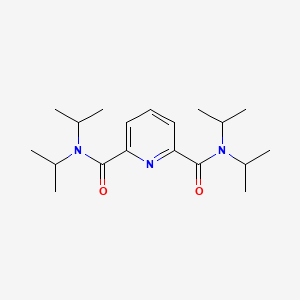
![1-(4-Isothiocyanatophenyl)-4-octylbicyclo[2.2.2]octane](/img/structure/B14288448.png)
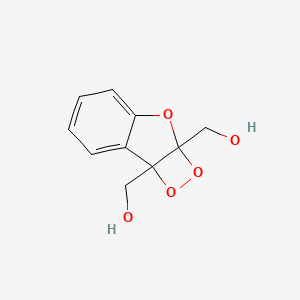

![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
